REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[Cl:5][CH2:6][C:7]([OH:9])=O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:5][CH2:6][C:7]([O:3][CH2:2][CH2:1][O:4][C:7](=[O:9])[CH2:6][Cl:5])=[O:9]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
385 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 liter, 4 necked round bottom flask equipped with a mechanical stirrer
|
Type
|
WASH
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Details
|
The toluene layer was washed with water (2×300 ml), 5% sodium bicarbonate solution (3×500 ml) and again with water (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to provide crude 1, which
|
Type
|
DISTILLATION
|
Details
|
was purified by high vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OCCOC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 g | |
YIELD: PERCENTYIELD | 69.8% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |